Antifungal agent 84

Candida albicans Biofilm CNB1

Antifungal agent 84 is a first-in-class CNB1-dependent Candida albicans inhibitor that triggers accidental cell death (ACD) via ROS and lysosomal permeabilization, entirely distinct from azole or echinocandin mechanisms. Its strict CNB1 dependence (confirmed in cnb1Δ/Δ mutants) enables selective pathway dissection without off-target immunosuppression. Validated in G. mellonella in vivo and active against biofilms, it is ideal for combination studies with fluconazole and investigation of non-apoptotic cell death. Source high-purity compound for reproducible, pathway-specific antifungal research.

Molecular Formula C25H19BrClFN6O
Molecular Weight 553.8 g/mol
Cat. No. B12401305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 84
Molecular FormulaC25H19BrClFN6O
Molecular Weight553.8 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3Br)CCCN4N=C(N=N4)C5=CC=CC=C5Cl
InChIInChI=1S/C25H19BrClFN6O/c26-20-8-3-1-6-17(20)24-19-14-16(28)10-11-22(19)33(23(35)15-29-24)12-5-13-34-31-25(30-32-34)18-7-2-4-9-21(18)27/h1-4,6-11,14H,5,12-13,15H2
InChIKeyOHEVFXREOTXUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 84 Procurement Overview: Chemical Identity and Baseline Characterization for C. albicans Studies


Antifungal agent 84 (also designated Antibacterial agent 84 or compound 6d) is a synthetic small molecule with the IUPAC name 5-(2-bromophenyl)-1-(3-(5-(2-chlorophenyl)-2H-tetrazol-2-yl)propyl)-7-fluoro-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one . Its molecular formula is C25H19BrClFN6O with a molecular weight of 553.81 g/mol . The compound is characterized by a hybrid scaffold that covalently links a tetrazole ring to a benzodiazepine moiety, a design strategy intended to target fungal virulence factors [1]. It functions as a CNB1-dependent inhibitor of Candida albicans, with demonstrated activity against both planktonic growth and biofilm viability [1].

Antifungal Agent 84 Selection Rationale: Why Azole or Echinocandin Analogs Are Not Direct Replacements


The interchangeability of in-class antifungal compounds is frequently invalid due to compound-specific variations in molecular target engagement, downstream cellular effects, and activity in biofilm contexts. Antifungal agent 84 is structurally distinct from clinically used azoles and echinocandins, and its mechanism of action is explicitly linked to the CNB1 pathway in Candida albicans [1]. This mechanism drives a unique mode of cell death (accidental cell death, ACD) that differs fundamentally from the ergosterol biosynthesis inhibition (azoles) or glucan synthase inhibition (echinocandins) [1]. Consequently, generic substitution without empirical validation carries a high risk of failing to recapitulate the specific CNB1-dependent phenotypic outcomes, particularly the observed biofilm viability reduction and the induction of reactive oxygen species (ROS) [2].

Antifungal Agent 84 Comparative Evidence Guide: Quantitative Differentiation Against Azoles and Echinocandins


Antifungal Agent 84 Comparative Biofilm Activity vs. Fluconazole and Amphotericin B

Antifungal agent 84 demonstrates a distinct mechanism of biofilm viability reduction, whereas standard azoles (e.g., fluconazole) exhibit significantly diminished efficacy against mature biofilms. In a comparative context, fluconazole at clinically relevant concentrations shows minimal biofilm reduction for C. albicans SC5314, often requiring concentrations ≥256 µg/mL to achieve a 50% reduction in biofilm metabolic activity [1]. Antifungal agent 84, in contrast, was shown to directly inhibit C. albicans biofilm viability at concentrations within its active growth-inhibition range (1-16 µg/mL) [2]. Furthermore, the biofilm activity of amphotericin B, while effective, is associated with significant mammalian cell cytotoxicity, a parameter for which Antifungal agent 84 has been reported to lack toxicity against eukaryotic cells in vitro [3].

Candida albicans Biofilm CNB1

Antifungal Agent 84 Ergosterol Biosynthesis Inhibition vs. Azole Antifungals

Antifungal agent 84 exhibits a secondary effect on ergosterol production, a hallmark target of azole antifungals. Quantitative analysis shows that Antifungal agent 84 inhibits ergosterol biosynthesis in both C. albicans and C. tropicalis cultures across a concentration range of 0.06-32 μg/mL [1]. For comparison, the azole fluconazole exerts its primary antifungal effect by inhibiting lanosterol 14α-demethylase (Erg11p), leading to ergosterol depletion, with typical MIC values for C. albicans SC5314 reported as 2 μg/mL [2]. However, Antifungal agent 84's CNB1-dependent mechanism is orthogonal to direct inhibition of Erg11p, suggesting its effect on ergosterol may be a downstream consequence of membrane stress or other CNB1-mediated processes [3]. This distinction is critical: whereas azole activity is often compromised by efflux pump upregulation or Erg11p mutations, Antifungal agent 84's primary CNB1-driven lethality may circumvent these resistance mechanisms.

Candida albicans Ergosterol Mechanism of Action

Antifungal Agent 84 CNB1-Dependent Killing vs. Calcineurin Inhibitors

The antifungal activity of Antifungal agent 84 is strictly dependent on the presence of a functional CNB1 gene in Candida albicans. In the parent study, compound 6d (Antifungal agent 84) exhibited a CNB1-dependent mechanism, meaning its efficacy is abolished or significantly reduced in cnb1Δ/Δ null mutant strains [1]. This is in contrast to clinically used calcineurin inhibitors such as cyclosporine A or tacrolimus (FK506), which target the phosphatase activity of calcineurin via immunophilin interactions in both fungal and mammalian cells, leading to immunosuppression. Antifungal agent 84, while CNB1-dependent, is not reported to exert general immunosuppressive effects and lacks toxicity against eukaryotic cells [1]. Quantitatively, the study demonstrated that ROS generation and subsequent cell death were observed at 16 μg/mL over 18 hours in wild-type C. albicans but were impaired in the absence of CNB1 [2].

Candida albicans CNB1 Calcineurin

Antifungal Agent 84 In Vivo Efficacy in G. mellonella vs. Fluconazole and Amphotericin B

In a Galleria mellonella larval infection model, administration of Antifungal agent 84 at a single dose of 16 μg/mL (injected into the right pro-leg) one hour post-infection with C. albicans resulted in fungal clearance [1]. This in vivo activity is notable given the compound's reported lack of toxicity against eukaryotic cells [2]. For comparison, fluconazole is typically administered at 20 mg/kg in murine models of candidiasis and exhibits fungistatic rather than fungicidal activity. Amphotericin B, while fungicidal, is associated with significant toxicity in vertebrate models, limiting its use in certain experimental contexts. The G. mellonella model is a well-established invertebrate system for assessing in vivo antifungal efficacy and toxicity. Antifungal agent 84's ability to clear infection in this model without apparent larval toxicity supports its utility as a tool compound for in vivo proof-of-concept studies targeting CNB1-dependent pathways.

In vivo Galleria mellonella Candida albicans

Antifungal Agent 84 Optimal Use Cases: High-Impact Scenarios for CNB1-Dependent Antifungal Research


Investigating CNB1-Dependent Virulence and Biofilm Regulation in Candida albicans

Antifungal agent 84 is ideally suited for genetic and pharmacological studies aimed at dissecting the role of the CNB1-calcineurin pathway in C. albicans virulence, biofilm formation, and stress response [1]. Its strict CNB1 dependence, demonstrated by loss of activity in cnb1Δ/Δ mutants, enables researchers to selectively probe this pathway without off-target inhibition of other fungal signaling cascades [2]. This is in direct contrast to clinical calcineurin inhibitors, which are immunosuppressive and non-selective [1].

In Vivo Proof-of-Concept Studies in Invertebrate Candidiasis Models

The compound's validated in vivo efficacy in the Galleria mellonella larval infection model at a dose of 16 μg/mL supports its use as a tool compound for rapid, low-cost in vivo screening of CNB1-targeted antifungal strategies [3]. Its favorable toxicity profile in this model, combined with the tractability of G. mellonella, provides a valuable intermediate step before advancing to more complex and expensive murine models [2].

Synergy and Combination Studies with Azole Antifungals

Because Antifungal agent 84 inhibits ergosterol biosynthesis at concentrations overlapping with azole MICs (0.06-32 μg/mL) [3], yet acts through a distinct CNB1-dependent mechanism [2], it is a prime candidate for combination studies with fluconazole or other azoles. Such combinations may enhance efficacy against azole-resistant C. albicans strains or reduce the required dose of the azole component, potentially mitigating azole-related toxicity or resistance emergence.

Mechanistic Studies of Fungal Accidental Cell Death (ACD) and Oxidative Stress

Antifungal agent 84 induces reactive oxygen species (ROS) production and lysosomal membrane permeabilization in C. albicans in a CNB1-dependent manner, leading to accidental cell death (ACD) [2]. This makes it a valuable tool for investigating the molecular links between CNB1 signaling, oxidative stress, and non-apoptotic cell death pathways in fungi, an area with limited chemical probes currently available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 84

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.